

Spectroscopic and Mechanistic Insights into Repandiol: A Technical Guide

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Compound of Interest

Compound Name: Repandiol

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Introduction

Repandiol, a diepoxide first isolated from the mushrooms *Hydnum repandum* and *H. repandum* var. *album*, has demonstrated significant cytotoxic activity against various tumor cell lines.^{[1][2]} Its chemical structure was elucidated as (2R,3R,8R,9R)-4,6-decadiyne-2,3:8,9-diepoxy-1,10-diol through comprehensive spectroscopic analysis.^{[1][2]} This technical guide provides a summary of the available spectroscopic data for **Repandiol** and outlines the general experimental protocols for its characterization. Furthermore, a plausible cytotoxic mechanism of action is proposed based on the known reactivity of diepoxide compounds.

Spectroscopic Data for Repandiol

The following tables summarize the key spectroscopic data for **Repandiol**. It is important to note that while the primary reference for this data is the 1992 publication by Takahashi et al. in the *Chemical and Pharmaceutical Bulletin*, the full text of this article was not publicly accessible to retrieve the specific numerical data. Therefore, the tables are presented with descriptions of the expected data.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for Repandiol

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
^1H NMR	Data not available	-	-	Protons of the diol and epoxide moieties
^{13}C NMR	Data not available	-	-	Carbons of the decadiyne backbone, epoxides, and hydroxyl-bearing carbons

Table 2: Mass Spectrometry (MS) Data for Repandiol

Ionization Mode	m/z Value	Interpretation
Predicted GC-MS	Data not available	Molecular ion peak $[\text{M}]^+$ and characteristic fragmentation patterns

Table 3: Infrared (IR) Spectroscopic Data for Repandiol

Wavenumber (cm^{-1})	Intensity	Functional Group Assignment
Data not available	-	O-H (hydroxyl), C-H (alkane), $\text{C}\equiv\text{C}$ (alkyne), C-O (epoxide) stretching and bending vibrations

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of **Repandiol** are outlined below. These represent standard methodologies for the characterization of novel natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of purified **Repandiol** is dissolved in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) to a concentration of approximately 5-10 mg/mL. A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.
- **^1H NMR Spectroscopy:** The ^1H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse sequences are used to obtain a one-dimensional spectrum, providing information on the chemical environment, integration (number of protons), and multiplicity (spin-spin coupling) of each proton.
- **^{13}C NMR Spectroscopy:** The ^{13}C NMR spectrum is recorded on the same instrument. Due to the low natural abundance of the ^{13}C isotope, a larger number of scans is typically required. Proton decoupling techniques are employed to simplify the spectrum, resulting in single peaks for each unique carbon atom.
- **2D NMR Spectroscopy:** To further elucidate the structure and assign specific signals, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed.

Mass Spectrometry (MS)

- **Sample Introduction:** A dilute solution of **Repandiol** is introduced into the mass spectrometer. Depending on the volatility and thermal stability of the compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be utilized.
- **Ionization:** The sample is ionized using an appropriate method. For GC-MS, Electron Ionization (EI) is common, while for LC-MS, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are frequently used.
- **Mass Analysis:** The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

- **Detection:** The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion. This allows for the determination of the molecular weight and the deduction of the molecular formula and fragmentation patterns.

Infrared (IR) Spectroscopy

- **Sample Preparation:** A small amount of the solid **Repandiol** sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a solution of the compound can be cast as a thin film on a salt plate (e.g., NaCl or KBr), or the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
- **Data Acquisition:** The sample is placed in the beam of an IR spectrometer. The instrument measures the absorption of infrared radiation at different wavenumbers.
- **Spectral Analysis:** The resulting IR spectrum provides a fingerprint of the molecule, with characteristic absorption bands corresponding to the vibrational frequencies of specific functional groups present in the structure.

Proposed Cytotoxic Mechanism of Repandiol

Diepoxide compounds are known to exert their cytotoxic effects primarily through their ability to act as bifunctional alkylating agents.^{[3][4]} This reactivity allows them to form covalent bonds with nucleophilic sites on biological macromolecules, most notably DNA.^[4] The proposed mechanism for **Repandiol**'s cytotoxicity involves the following key steps:

- **Cellular Uptake:** **Repandiol** enters the target cancer cell.
- **DNA Alkylation:** The epoxide rings of **Repandiol** are susceptible to nucleophilic attack by the nitrogen and oxygen atoms in the DNA bases (e.g., guanine). This can lead to the formation of mono-adducts and, subsequently, inter-strand or intra-strand cross-links in the DNA.
- **Induction of DNA Damage Response:** The formation of DNA adducts and cross-links triggers the cell's DNA damage response pathways.
- **Activation of Apoptosis:** If the DNA damage is too severe to be repaired, the cell will initiate programmed cell death, or apoptosis. This process involves the activation of a cascade of enzymes called caspases, which ultimately leads to the dismantling of the cell.^{[5][6][7]}

The following diagram illustrates this proposed signaling pathway.

Proposed signaling pathway for **Repandiol**-induced apoptosis.

Conclusion

Repandiol represents a promising natural product with potent cytotoxic properties. While detailed spectroscopic data from the primary literature remains elusive in publicly accessible formats, the established structure and general spectroscopic principles provide a solid foundation for its further investigation. The proposed mechanism of action, centered on DNA alkylation and subsequent apoptosis induction, aligns with the known reactivity of diepoxides and offers a clear direction for future mechanistic studies. This technical guide serves as a valuable resource for researchers interested in the continued exploration of **Repandiol** as a potential therapeutic agent.

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